Product packaging for Alarin(Cat. No.:)

Alarin

Cat. No.: B1578645
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context within the Galanin Neuropeptide Family

The galanin family of neuropeptides is characterized by its widespread distribution throughout the central and peripheral nervous systems and its diverse biological functions. nih.govfrontiersin.org This family includes the parent peptide galanin, galanin-message-associated peptide (GMAP), galanin-like peptide (GALP), and alarin. nih.govfrontiersin.org These peptides are believed to have evolved through a series of gene duplications from a common ancestral peptide. nih.gov

While sharing membership in this family, this compound exhibits distinct characteristics. It is a 25-amino acid peptide derived from the alternative splicing of the GALP gene, specifically missing exon 3. nih.govfrontiersin.orgresearchgate.net This alternative splicing results in a novel peptide sequence compared to GALP. uniprot.org Unlike galanin, which primarily exerts its effects through three known G protein-coupled receptor subtypes (GalR1, GalR2, and GalR3), this compound has shown no detectable affinity towards these established galanin receptors in some studies. frontiersin.orgresearchgate.netuniprot.org This suggests that this compound may mediate its physiological effects through as-yet unidentified receptors, potentially belonging to the GPCR superfamily or even receptor tyrosine kinases. frontiersin.org

The physiological roles attributed to the galanin family members are varied and include involvement in feeding behavior, energy homeostasis, glucose homeostasis, body temperature regulation, and reproduction. nih.govresearchgate.net They are also implicated in various disease conditions such as metabolic syndrome, obesity, diabetes, and depression. nih.govfrontiersin.orgresearchgate.net this compound, while sharing some functional overlap with other galanin family peptides like GALP in areas such as regulating reproductive hormone secretion and food intake, also possesses unique activities such as vasoactive, anti-inflammatory, anti-edema, and antimicrobial properties. nih.govfrontiersin.org

Historical Context of this compound Discovery

This compound was first identified in the early 2000s. nih.govfrontiersin.org Its initial isolation occurred in ganglionic cells of human neuroblastoma by Santic and coworkers in 2006. nih.govfrontiersin.org The peptide was named "this compound" based on its N-terminal amino acid, alanine, and its C-terminal amino acid, serine. nih.govfrontiersin.org

Following its initial discovery in neuroblastic tumors, research demonstrated that this compound is broadly expressed in various tissues and organs across different species, including the nervous system, blood vessels, skin, eyes, thymus, gastrointestinal tract, and endocrine organs. nih.gov Its identification as a splice variant of the GALP gene provided crucial insight into its molecular origin within the galanin neuropeptide system. frontiersin.orguniprot.org The discovery of this compound added a new dimension to the understanding of the complexity and functional redundancy within the galanin peptide family. uniprot.org

Detailed research findings since its discovery have explored its involvement in various physiological processes and disease states. For instance, studies have investigated the correlation between this compound levels and conditions like androgenetic alopecia and metabolic syndrome. ekb.egekb.egresearchgate.net Elevated levels of this compound have been observed in patients with androgenetic alopecia, with levels increasing with the severity of the condition. ekb.egekb.eg Furthermore, higher this compound levels have been noted in individuals with metabolic syndrome and have been linked to altered lipid profiles in these patients. ekb.egekb.eg These findings suggest a potential role for this compound as a predictive marker for metabolic syndrome and androgenetic alopecia. ekb.egekb.eg

Properties

bioactivity

Antibacterial

sequence

APAHRSSTFPKWVTKTERGRQPLRS

Origin of Product

United States

Molecular Biology and Biosynthesis of Alarin

Gene Origin and Alternative Splicing Mechanisms

Alarin originates from the galanin-like peptide (GALP) gene. nih.govnih.gov In humans, the GALP gene is located on chromosome 19q13.43, while in rats it is on chromosome 1q12 and in mice on chromosome 7A1. nih.gov This gene is comprised of six small exons. nih.gov

The production of this compound occurs through a process called alternative splicing of the pre-GALP messenger RNA (mRNA). nih.govnih.gov Specifically, this compound mRNA is a splice variant that arises from the exclusion of exon 3. nih.govnih.gov This exclusion results in a frameshift, which alters the subsequent amino acid sequence and introduces a stop codon after 49 amino acids. nih.govnih.govnih.gov This mechanism of alternative splicing is a key process for increasing the diversity of gene products, a phenomenon known as proteomic diversity. nih.govpnas.org A similar frameshift due to the exclusion of exon 3 has been observed in humans, macaques, and rats. nih.gov

The synthesis of this compound begins with the transcription of the GALP gene. nih.gov Following transcription, the pre-mRNA undergoes alternative post-transcriptional splicing, where exon 3 is skipped to produce this compound mRNA. nih.gov This alternative splicing is a critical regulatory step that can be tissue-specific and dependent on the developmental stage. pnas.org

The resulting this compound mRNA is then translated into a 49-amino acid precursor peptide. nih.govresearchgate.net This precursor shares the same N-terminal end, including the signal sequence and a proteolytic cleavage site, as the prepro-GALP. nih.gov However, the C-terminal end is different due to the frameshift. nih.gov It is believed that the same cellular machinery processes and secretes both this compound and GALP due to the identical N-terminal parts of their precursors. nih.gov

Following translation, the this compound precursor undergoes post-translational modifications to become the mature, active peptide. nih.gov This process likely involves the proteolytic cleavage of the signal sequence by a signal peptidase. nih.gov Further chemical modifications, such as amidation at the C-terminal serine, are also thought to occur. nih.gov However, the precise details of the post-translational processing of this compound are not yet fully understood. nih.gov

Evolutionary Conservation and Inter-Species Divergence of this compound Sequence

The amino acid sequence of this compound exhibits a low degree of similarity among different species, which may suggest that it is an evolutionarily newer molecule compared to GALP. nih.gov The first seven amino acids of the peptide are conserved between rodents and primates, while the remaining residues show divergence. nih.gov

The sequence identity of this compound is high between closely related species. For instance, there is 96% homology between humans and macaques, and 92% between murine and rat this compound. nih.govnih.gov However, the sequence similarity between primates and rodents is significantly lower, at approximately 60%. nih.govnih.gov

Interactive Data Table: this compound Sequence Homology

Species Comparison Sequence Homology (%)
Human vs. Macaque 96
Murine vs. Rat 92
Primate vs. Rodent 60

Tissue Distribution and Expression Patterns of Alarin

Central Nervous System Localization

Alarin is widely expressed throughout the brain in numerous nuclei in species such as mice and rats nih.govresearchgate.netfrontiersin.org. Studies in rodents have indicated a widespread distribution of the this compound peptide across the entire brain nih.govresearchgate.netfrontiersin.orgresearchgate.net. In humans, this compound has been detected in various CNS nuclei, exhibiting medium to high-intensity immunoreactivity in certain tumor types, including choroid plexus tumors and ependymomas frontiersin.orgnih.gov.

Hypothalamic Nuclei Expression

Significant expression of this compound has been observed in several hypothalamic nuclei, areas critical for regulating functions such as feeding behavior, energy homeostasis, and reproduction nih.govresearchgate.netfrontiersin.orgfrontiersin.orgchemicaljournal.orgmdpi.comnih.gov. High intensity this compound-like immunoreactivity (this compound-LI) has been detected in the arcuate nucleus (ARC), dorsomedial nucleus (DMN), paraventricular nucleus (PVN), and ventromedial nucleus (VMN) of the hypothalamus in rodents nih.govresearchgate.netfrontiersin.orgchemicaljournal.orgnih.govresearchgate.net. These findings suggest a central role for this compound in coordinating metabolic processes nih.govfrontiersin.org. This compound has also been shown to stimulate Fos induction in hypothalamic nuclei like the PVN nih.govresearchgate.net.

Extra-Hypothalamic Brain Regions

Beyond the hypothalamus, this compound is expressed in numerous other brain regions nih.govresearchgate.netfrontiersin.orgchemicaljournal.org. In rodents, this compound-LI has been observed in the accessory olfactory bulb, medial preoptic area, amygdala, bed nucleus of the stria terminalis, locus coeruleus (LC), locus subcoeruleus of the midbrain and hindbrains, trigeminal complex, ventral cochlear nucleus, facial nucleus, and the epithelial layer of the plexus choroideus nih.govresearchgate.netfrontiersin.orgchemicaljournal.orgnih.govresearchgate.net. The expression in areas like the amygdala and hypothalamus has been linked to its potential antidepressant-like effects frontiersin.orgnih.gov. This compound has also been reported to be involved in the regulation of excitability in hypothalamic neurons and has a widespread bioactivity in the nervous system researchgate.netresearchgate.netane.pl.

Table 1: this compound Expression in Central Nervous System Regions (Rodent Studies)

Brain RegionSpecific Area/NucleusThis compound Expression/ImmunoreactivitySource
HypothalamusArcuate Nucleus (ARC)High intensity this compound-LI nih.govresearchgate.netfrontiersin.orgchemicaljournal.orgnih.govresearchgate.net
Dorsomedial Nucleus (DMN)Markedly expressed nih.govresearchgate.netfrontiersin.orgchemicaljournal.orgnih.gov
Paraventricular Nucleus (PVN)Markedly expressed, stimulates Fos induction nih.govresearchgate.netfrontiersin.orgchemicaljournal.orgnih.gov
Ventromedial Nucleus (VMN)High intensity this compound-LI nih.govresearchgate.netfrontiersin.orgchemicaljournal.orgnih.govresearchgate.net
Lateral HypothalamusMarkedly expressed nih.govresearchgate.netfrontiersin.orgchemicaljournal.orgnih.gov
Olfactory BulbMitral cell layer, Accessory olfactory bulbDistributed, High intensity this compound-LI frontiersin.orgchemicaljournal.orgnih.govresearchgate.net
AmygdalaMedial AmygdalaDistributed, High intensity this compound-LI frontiersin.orgchemicaljournal.orgnih.govresearchgate.netresearchgate.net
Extended AmygdalaBed nucleus of the stria terminalisDistributed frontiersin.orgnih.gov
Midbrain/HindbrainLocus Coeruleus (LC)Detected, Markedly expressed, High intensity this compound-LI nih.govresearchgate.netfrontiersin.orgchemicaljournal.orgnih.govresearchgate.netumw.edu.pl
Locus SubcoeruleusDetected, Markedly expressed nih.govresearchgate.netfrontiersin.orgchemicaljournal.orgnih.gov
BrainstemTrigeminal complexHigh intensity this compound-LI nih.govfrontiersin.orgchemicaljournal.orgresearchgate.net
Ventral cochlear nucleusHigh intensity this compound-LI nih.govfrontiersin.orgchemicaljournal.orgresearchgate.net
Facial nucleusHigh intensity this compound-LI nih.govfrontiersin.orgchemicaljournal.orgresearchgate.net
Other CNS RegionsEpithelial layer of the plexus choroideusHigh intensity this compound-LI nih.govfrontiersin.orgchemicaljournal.orgresearchgate.net
HippocampusModulatory effect on neuronal discharges researchgate.netnih.govane.pl
Prefrontal cortexExpression increased by this compound frontiersin.orgnih.gov

Neural Ganglia and Ocular Tissue Presence

This compound was initially isolated from the gangliocytes of human neuroblastoma, indicating its presence in neural ganglia nih.govresearchgate.netresearchgate.netfrontiersin.orgchemicaljournal.orgphoenixpeptide.comglpbio.com. Immunohistochemistry studies have detected this compound-LI in ganglia of human ganglioneuroma and ganglioneuroblastoma, as well as in differentiated tumor cells of neuroblastoma tissues phoenixpeptide.com.

This compound has also been discovered in various ocular tissues across different species, including humans, mice, and rats nih.govresearchgate.netfrontiersin.orgfrontiersin.orgchemicaljournal.org. This compound-LI has been detected in ocular epithelial cells (conjunctiva, cornea, ciliary body), ocular blood vessels (iris, retina, choroid), and neurons (retina, choroid) nih.govresearchgate.netfrontiersin.orgchemicaljournal.org. Its localization around the blood vessels of the eye suggests vasoactive properties in this tissue nih.govresearchgate.netfrontiersin.orgfrontiersin.org.

Peripheral Tissue Distribution

Beyond the CNS, this compound is broadly distributed in various peripheral tissues nih.govresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgfrontiersin.orgfrontiersin.org. These include the skin, eyes, thymus, gastrointestinal tract, and several endocrine organs nih.govresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgchemicaljournal.org.

Vascular System and Cutaneous Microvasculature

This compound expression in the periphery was initially described in the blood vessels of murine and human skin tissue, highlighting its potential role in skin health nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net. In the dermal vascular system, this compound-LI has been observed in the pericytes of microvascular arterioles and venules, as well as in the layers of smooth muscle cells in larger vessels nih.govnih.govfrontiersin.orgresearchgate.net. This vascular localization is consistent with observed vasoactive, anti-inflammatory, and anti-edema effects of this compound in the cutaneous microvasculature nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net. This compound has also been found around blood vessels involved in regulating ocular blood flow karger.comd-nb.info.

Endocrine Organ Expression

This compound has been found to be expressed in several endocrine organs nih.govresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgchemicaljournal.org. Notably, this compound mRNA expression has been observed in the hypothalamus, pituitary gland, and adrenal gland, components of the hypothalamic-pituitary-adrenal (HPA) axis nih.govresearchgate.netfrontiersin.orgresearchgate.netchemicaljournal.orgumw.edu.pl. This localization suggests a role for this compound in regulating the HPA axis and associated functions, such as stress response and hormone secretion frontiersin.orgresearchgate.netchemicaljournal.orgnih.govumw.edu.pl. Studies in rodents have indicated that this compound can influence the secretion of reproductive hormones by regulating the hypothalamic-pituitary-gonadal axis nih.govresearchgate.netchemicaljournal.orgmdpi.comumw.edu.pl.

Table 2: this compound Expression in Peripheral Tissues

Peripheral TissueSpecific Area/Cell TypeThis compound Expression/ImmunoreactivitySpecies SourceSource
SkinBlood vessels (dermis)Expressed, this compound-LI in pericytes and smooth muscle cellsMurine, Human nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net
EyesOcular epithelial cellsThis compound-LI (conjunctiva, cornea, ciliary body)Human, Mice, Rats nih.govresearchgate.netfrontiersin.orgchemicaljournal.org
Ocular blood vesselsThis compound-LI (iris, retina, choroid)Human, Mice, Rats nih.govresearchgate.netfrontiersin.orgchemicaljournal.org
NeuronsThis compound-LI (retina, choroid)Human, Mice, Rats nih.govresearchgate.netfrontiersin.orgchemicaljournal.org
ThymusWhole tissueExpressedMurine nih.govnih.govresearchgate.netfrontiersin.orgphoenixpeptide.comresearchgate.net
Gastrointestinal TractEnteroendocrine cells, Paneth cellsObserved activityHuman nih.govresearchgate.netfrontiersin.orgfrontiersin.orgchemicaljournal.org
Endocrine OrgansPituitary glandmRNA expressionRat nih.govresearchgate.netfrontiersin.orgresearchgate.netchemicaljournal.orgumw.edu.pl
Adrenal glandmRNA expressionRat nih.govresearchgate.netfrontiersin.orgresearchgate.netchemicaljournal.orgumw.edu.pl

Gastrointestinal Tract Distribution

Research indicates the presence of this compound within the gastrointestinal tract. Immunohistochemical studies have revealed this compound activity in various types of human intestinal epithelial cells. Notably, this compound has been observed in enteroendocrine cells and Paneth cells nih.govresearchgate.net.

Studies in human bowel samples have further detailed the distribution of this compound-positive cells. In the small bowel, a significant proportion of this compound-positive cells were identified as alpha-defensin 5-positive Paneth cells located at the base of the crypts. Additionally, this compound was found to be co-reactive with synaptophysin and chromogranin in cells likely representing enteroendocrine cells. In the large bowel, while co-existence of this compound and alpha-defensin 5 was not visualized, co-localization was observed in cells containing this compound along with chromogranin, synaptophysin, and somatostatin, as well as in cells co-expressing this compound with 5-HT and chromogranin or with 5-HT and PYY researchgate.net.

The presence of this compound in these specific cell types within the intestinal epithelium suggests its potential involvement in various physiological and pathological processes within the gastrointestinal tract researchgate.net. This compound's postulated orexigenic action, potentially through modulating the autonomic activity of the gut, further supports its role in this system nih.gov.

Immune System Tissues (e.g., Thymus)

This compound expression has also been detected in tissues associated with the immune system, including the thymus nih.govfrontiersin.orgresearchgate.netpnas.org. Studies in murine models have specifically identified this compound mRNA in the thymus pnas.orgphoenixpeptide.com.

The thymus is a primary lymphoid organ crucial for the development and maturation of T lymphocytes, which are key components of the adaptive immune system nih.govnobelprize.org. The presence of this compound mRNA and peptide in the thymus of rodents indicates a potential role for this neuropeptide in the development or function of the immune system within this organ pnas.orgphoenixpeptide.com. While the precise functions of this compound within the thymus require further elucidation, its detection in this immune tissue highlights a possible link between this compound and immune processes.

Table 1: Summary of this compound Distribution in Gastrointestinal and Immune Tissues

Tissue TypeSpecific Location/Cell TypeSpecies StudiedDetection MethodReference
Gastrointestinal TractIntestinal epithelial cellsHumanImmunohistochemistry nih.govresearchgate.net
Enteroendocrine cellsHumanImmunohistochemistry nih.govresearchgate.net
Paneth cellsHumanImmunohistochemistry nih.govresearchgate.net
Small bowel (crypt base)HumanImmunohistochemistry researchgate.net
Large bowelHumanImmunohistochemistry researchgate.net
Immune SystemThymusMurinemRNA detection (RT-PCR) pnas.orgphoenixpeptide.com
ThymusMurinePeptide detection pnas.org

Physiological Roles and Functional Implications of Alarin

Regulation of Energy Homeostasis and Metabolism

Alarin is considered a regulatory peptide involved in the control of feeding behavior and energy homeostasis, similar to galanin and GALP. nih.govfrontiersin.orgresearchgate.netresearchgate.net

Modulation of Feeding Behavior

Studies in animals have shown that central administration of this compound can significantly impact food intake. Intracerebroventricular (ICV) injection of this compound into the paraventricular nucleus (PVN) has been shown to increase acute food intake in rats and mice. nih.govfrontiersin.orgfrontiersin.orgnih.govresearchgate.netnih.gov This orexigenic (appetite-stimulating) effect appears to be dose-dependent and typically short-lived, lasting for a few hours. nih.gov However, some studies have also suggested a potential anorexigenic (appetite-suppressing) effect, specifically suppressing spontaneous nighttime and fasting-induced re-feeding food intake in rats, indicating a complex role in feeding regulation. nih.gov

Influence on Glucose Homeostasis and Insulin (B600854) Sensitivity

This compound has been implicated in the regulation of glucose metabolism and insulin sensitivity. nih.govfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.netdicle.edu.tr Research suggests that this compound may play a functional role in insulin-mediated glucose uptake in various rodent tissues. nih.govfrontiersin.orgdicle.edu.tr Preclinical studies have explored this compound's influence on glucose metabolism, with findings indicating that this compound treatment in type 2 diabetic rats can improve insulin sensitivity and glucose uptake. researchgate.netdicle.edu.tr This effect is potentially mediated by increasing the content and translocation of glucose transporter 4 (GLUT4) from intracellular stores to the plasma membrane in adipocytes and muscles. frontiersin.orgresearchgate.netdicle.edu.tr Insulin-mediated glucose uptake is a critical process for maintaining glucose homeostasis, and GLUT4 plays a key role in this process. frontiersin.orgresearchgate.net

Studies have also shown a correlation between circulating this compound levels and markers of insulin resistance and glucose metabolism in humans. Elevated circulating this compound levels have been observed in women with polycystic ovary syndrome (PCOS), a condition often associated with insulin resistance. researchgate.netresearchgate.net In these individuals, this compound levels showed a positive correlation with insulin resistance markers. researchgate.netresearchgate.net

Contributions to Body Weight and Temperature Regulation

In addition to its effects on feeding, central administration of this compound has been associated with increased body weight in animal models. nih.govfrontiersin.orgfrontiersin.orgnih.govresearchgate.netnih.gov

This compound also appears to have thermoregulatory effects. Studies in rats have shown that this compound can elicit hypermetabolic and hyperthermic responses, characterized by increased oxygen consumption and a rise in core body temperature. frontiersin.orgresearchgate.netnih.govtandfonline.comchemicaljournal.orgfrontiersin.org This hyperthermic effect may be mediated by prostaglandins. nih.govfrontiersin.org These thermoregulatory responses could potentially characterize this compound as a catabolic mediator, adding complexity to its role in energy homeostasis. nih.govtandfonline.com

Here is a summary of some research findings on this compound's effects on energy homeostasis:

Study TypeSpeciesAdministration RouteObserved EffectCitation
Animal StudyRatsICV (PVN)Increased acute food intake (orexigenic) nih.govfrontiersin.orgfrontiersin.orgresearchgate.net
Animal StudyRatsICVIncreased body weight nih.govnih.gov
Animal StudyRatsICVSuppressed nighttime and fasting-induced re-feeding food intake (anorexigenic) nih.gov
Preclinical StudyRodentsSystemic/ICVStimulated insulin-mediated glucose uptake nih.govfrontiersin.orgresearchgate.netdicle.edu.tr
Preclinical StudyDiabetic RatsICVImproved insulin sensitivity and glucose uptake via GLUT4 translocation researchgate.netdicle.edu.tr
Clinical StudyWomenCirculating LevelsPositive correlation with insulin resistance markers in PCOS researchgate.netresearchgate.net
Animal StudyRatsICVElicited hypermetabolic and hyperthermic responses frontiersin.orgresearchgate.netnih.govtandfonline.comfrontiersin.org

Reproductive System Function

This compound is considered a neuromediator involved in the regulation of reproductive hormone secretion and has been shown to influence the reproductive system. nih.govresearchgate.netnovoprolabs.com

Modulation of the Hypothalamic-Pituitary-Gonadal Axis

This compound has been demonstrated in animal experiments to play an endocrine function by stimulating the release of sex hormones through the regulation of the hypothalamic-pituitary-gonadal (HPG) axis. nih.govfrontiersin.orgresearchgate.netresearchgate.netresearchgate.netendocrine-abstracts.orgnih.gov The HPG axis is a critical endocrine pathway that controls reproductive function in both males and females. nih.govclinmedjournals.orgwikipedia.orgnih.gov

Studies in rats indicate that this compound promotes the secretion of luteinizing hormone (LH) and hypothalamic gonadotropin-releasing hormone (GnRH). nih.govfrontiersin.orgresearchgate.netendocrine-abstracts.orgnih.gov The effect of this compound on LH secretion appears to be dependent on GnRH, as pre-treatment with a GnRH receptor antagonist can block the this compound-induced increase in plasma LH levels in male rats. endocrine-abstracts.orgnih.gov Furthermore, in vitro studies have shown that this compound can stimulate the release of GnRH from hypothalamic explants and immortalized GnRH-secreting cell lines. researchgate.netendocrine-abstracts.orgnih.gov

Clinical studies have also explored the relationship between this compound and reproductive hormones in women. A positive correlation between serum this compound and LH concentrations has been observed in infertile women with poor ovarian reserve. nih.gov Elevated this compound levels in women with PCOS have been associated with increased LH and androgens. researchgate.netresearchgate.net

Regulation of Sex Hormone Secretion

This compound's influence on the HPG axis directly impacts the secretion of sex hormones. As mentioned, this compound promotes the secretion of LH, a key hormone in the regulation of gonadal function and sex hormone production. nih.govfrontiersin.orgresearchgate.netendocrine-abstracts.orgnih.gov In males, LH stimulates the production of testosterone (B1683101) by Leydig cells in the testes. nih.govclinmedjournals.org In females, LH plays a crucial role in ovulation and the formation of the corpus luteum, which produces progesterone (B1679170) and estrogen. nih.govclinmedjournals.org

While this compound has been shown to increase LH secretion in male rats, this effect appears to be more pronounced in castrated males compared to intact males. nih.govnih.gov Interestingly, studies in male rats have not shown a significant effect of this compound on male sexual behavior, which contrasts with the effects observed for other galanin family peptides like galanin and GALP. nih.govnih.govnih.gov

In females, research suggests that this compound may have important reproductive functions, including the induction of pre-ovulatory GnRH and LH surges and the promotion of sexual behavior in female rats. nih.gov

Here is a summary of some research findings on this compound's effects on the reproductive system:

Study TypeSpeciesObserved EffectCitation
Animal StudyRatsStimulated release of LH and hypothalamic GnRH nih.govfrontiersin.orgresearchgate.netendocrine-abstracts.orgnih.gov
Animal StudyMale RatsIncreased plasma LH levels (more significant in castrated rats) nih.govnih.govendocrine-abstracts.orgnih.gov
Animal StudyMale RatsNo significant effect on male sexual behavior nih.govnih.govnih.gov
Animal StudyFemale RatsInduced pre-ovulatory GnRH and LH surges and promoted sexual behavior nih.gov
Clinical StudyInfertile Women with Poor Ovarian ReservePositive correlation between serum this compound and LH concentrations nih.gov
Clinical StudyWomen with PCOSElevated this compound levels associated with increased LH and androgens researchgate.netresearchgate.net
In vitro StudyHypothalamic explants/GT1-7 cellsStimulated GnRH release researchgate.netendocrine-abstracts.orgnih.gov

Cardiovascular and Vascular Homeostasis

This compound plays a role in maintaining cardiovascular and vascular homeostasis through its vasoactive properties and potential cardioprotective effects nih.govfrontiersin.orgfrontiersin.org.

Vasoactive Properties (Vasoconstrictive and Anti-Edema Actions)

This compound has been shown to possess potent and dose-dependent vasoconstrictive activity, particularly in the cutaneous microvasculature pnas.orgnih.govnih.gov. This effect contributes to its ability to inhibit inflammatory edema formation frontiersin.orgpnas.orgnih.govnih.gov. Studies in murine skin have demonstrated that subcutaneous injection of this compound leads to a dose-related reduction in inflammatory edema researchgate.netpnas.orgnih.gov. The vasoconstrictor function of this compound is thought to reduce cutaneous blood flow and lower plasma permeability, thereby inhibiting edema researchgate.net. This vasoactive property is considered crucial for maintaining the homeostasis of the external barrier of the human body pnas.org. This compound's activity has also been detected around retinal and choroidal blood vessels, suggesting a potential regulatory role in ocular blood flow and fluid homeostasis nih.govfrontiersin.org.

Research Finding: this compound (1-25) significantly inhibited inflammatory edema formation in a dose-dependent manner in the cutaneous microvasculature at picomolar doses pnas.orgnih.gov.

Research Finding: this compound was able to decrease cutaneous blood flow, as determined by a 99m Technetium (99mTc) clearance technique nih.gov.

Data Table: Effect of this compound on Inflammatory Edema

PeptideEffect on Edema Formation (Relative to Control)PotencyReference
This compound (1-25)Profound inhibitory effectPotent, Dose-dependent (picomolar) pnas.orgnih.gov
This compound (3-25)Inhibitory effectLess potent pnas.orgnih.gov
GALP (1-60)Profound inhibitory effectSimilar to this compound (1-25) pnas.orgnih.gov
GalaninProfound inhibitory effectSimilar to this compound (1-25) pnas.orgnih.gov
GALP (19-37)Inactive- pnas.orgnih.gov

Cardioprotective Effects and Cardiac Function Modulation

Recent research indicates that this compound may have cardioprotective properties and can modulate cardiac function, particularly in conditions like heart failure frontiersin.orgfrontiersin.orgresearchgate.netnih.gov. Studies have shown that this compound can attenuate cardiac fibrosis in rat models of heart failure frontiersin.orgfrontiersin.orgresearchgate.net. This antifibrotic activity may be mediated by reducing elevated levels of collagen and transforming growth factor-β (TGF-β) induced by angiotensin II (Ang II) frontiersin.orgresearchgate.net. Furthermore, this compound injection into cardiac fibroblasts appears to prevent fibrosis by alleviating oxidative stress in myocardial infarction (MI)-induced heart failure in rats, suggesting an antioxidant role frontiersin.orgfrontiersin.orgresearchgate.net.

More specifically, this compound has been shown to improve cardiac function in heart failure with preserved ejection fraction (HFpEF) models nih.govejh.itresearchgate.netnih.govejh.it. Under HFpEF conditions, oxidative stress increases, leading to myocardial damage and dysfunction of calcium ion channels nih.govejh.itnih.govejh.it. This compound interacts with NADPH oxidase 1 (NOX1), effectively alleviating oxidative stress nih.govejh.itresearchgate.netnih.govejh.it. This interaction modulates the activities of type 2 ryanodine (B192298) receptor (RyR2) and sarcoplasmic/endoplasmic reticulum calcium ATPase 2 (SERCA2), facilitating the restoration of Ca2+ homeostasis and significantly improving cardiac function in HFpEF models nih.govejh.itresearchgate.netnih.govejh.it.

Research Finding: this compound attenuated cardiac fibrosis in heart failure rats, potentially by reducing collagen and TGF-β levels and alleviating oxidative stress frontiersin.orgresearchgate.net.

Research Finding: In HFpEF models, this compound interaction with NOX1 reduced oxidative stress and modulated RyR2 and SERCA2 activity, improving myocardial diastolic function nih.govejh.itresearchgate.netnih.govejh.it.

Data Table: Proposed Mechanisms of this compound's Cardioprotective Effects

MechanismObserved EffectCondition/ModelReference
Antifibrotic ActivityReduction of collagen and TGF-β levelsAng II-induced cardiac fibrosis frontiersin.orgresearchgate.net
Antioxidant ActivityAlleviation of oxidative stress (reduced Nox1, superoxide (B77818) anion, MDA; increased SOD)MI-induced HF, Ang II-treated cardiac fibroblasts frontiersin.orgfrontiersin.orgresearchgate.net
Ca2+ Homeostasis ModulationModulation of RyR2 and SERCA2 activityHFpEF nih.govejh.itresearchgate.netnih.govejh.it
Oxidative Stress ReductionReduction of ROS and 8-OHdG levelsHFpEF ejh.it

Anti-inflammatory and Antimicrobial Activities

This compound exhibits both anti-inflammatory and antimicrobial properties nih.govresearchgate.netfrontiersin.orgfrontiersin.orgdntb.gov.ua. Its anti-inflammatory effects have been observed in the skin, where it can prevent substance P-induced neurogenic inflammation through vasoconstriction researchgate.net. The N-terminal end of this compound is thought to be important for its anti-inflammatory role researchgate.net.

This compound has also been identified as an antimicrobial peptide (AMP) with activity against certain bacteria nih.govresearchgate.netfrontiersin.orgfrontiersin.orgosti.gov. It has shown dose-dependent inhibition of the growth of gram-negative bacteria, such as Escherichia coli (E. coli) nih.govfrontiersin.orgosti.gov. The conserved amino acid sequence (APAHR) in the N-terminal region is considered crucial for its antimicrobial activity nih.govfrontiersin.orgosti.gov. This compound's antibacterial activity against E. coli has been found to be comparable to that of human cathelicidin (B612621) LL-37, another well-studied AMP nih.govfrontiersin.orgosti.gov. However, unlike LL-37, this compound is not active against gram-positive bacteria like Staphylococcus aureus nih.govfrontiersin.orgosti.gov. The antimicrobial action of this compound against E. coli may involve bacterial membrane blebbing or disruption nih.govfrontiersin.orgosti.gov.

Research Finding: this compound prevented substance P-induced neurogenic inflammation in murine skin through vasoconstriction researchgate.net.

Research Finding: this compound demonstrated dose-dependent inhibition of the growth of Escherichia coli nih.govfrontiersin.orgosti.gov.

Research Finding: The conserved N-terminal sequence (APAHR) is essential for this compound's antimicrobial activity nih.govfrontiersin.orgosti.gov.

Data Table: Antimicrobial Activity of this compound

Target OrganismGram StainThis compound ActivityComparison to LL-37Key Region for ActivityReference
Escherichia coliGram-negativeInhibitoryComparableN-terminal (APAHR) nih.govfrontiersin.orgosti.gov
Staphylococcus aureusGram-positiveNo activityDifferent- nih.govfrontiersin.orgosti.gov

Other Emerging Physiological Functions

Beyond its roles in cardiovascular health, inflammation, and antimicrobial defense, this compound is being investigated for other emerging physiological functions. These include its involvement in energy homeostasis, feeding behavior, body weight regulation, body temperature, glucose metabolism, and reproduction nih.govresearchgate.netchemicaljournal.orgfrontiersin.orgkarger.com. This compound has been shown to increase acute food intake and body weight in animals nih.govresearchgate.netfrontiersin.org. It also has thermoregulatory effects, eliciting fever-like hypermetabolic/hyperthermic responses in rats nih.govfrontiersin.org. This compound plays a function in glucose metabolism by stimulating insulin-mediated glucose uptake in various rodent tissues nih.govfrontiersin.org. Furthermore, it has a reproductive function, promoting the secretion of sex hormones such as luteinizing hormone (LH) nih.govresearchgate.netchemicaljournal.orgfrontiersin.orgkarger.com.

Recent studies also suggest a potential link between elevated circulating this compound levels and conditions like metabolic syndrome and androgenetic alopecia karger.comekb.eg. This compound has also been shown to potentiate ongoing epileptiform activity in rat brain slices in vitro, suggesting a modulatory effect on synchronized neuronal discharges and a potential contribution to epilepsy-like conditions ane.pl.

Research Finding: Central injection of this compound increased acute food intake and body weight in animals nih.govresearchgate.netfrontiersin.org.

Research Finding: this compound stimulated insulin-mediated glucose uptake in various rodent tissues nih.govfrontiersin.org.

Research Finding: this compound promoted the secretion of luteinizing hormone (LH) in animal studies nih.govresearchgate.netchemicaljournal.orgfrontiersin.orgkarger.com.

Research Finding: Elevated circulating this compound levels were observed in individuals with metabolic syndrome and androgenetic alopecia karger.comekb.eg.

Research Finding: this compound increased the frequency of interictal-like events and the mean power of local field potentials in the CA1 region of the hippocampus in rat brain slices ane.pl.

Molecular Mechanisms and Signaling Pathways of Alarin Action

Receptor Binding and Characterization

The initial step in understanding the molecular mechanisms of a peptide involves identifying the receptors it binds to. For alarin, this has been a key area of investigation, revealing notable differences compared to other galanin family peptides. frontiersin.org

Absence of Interaction with Canonical Galanin Receptors (GalR1, GalR2, GalR3)

Multiple studies have demonstrated that this compound does not bind to the three known subtypes of galanin receptors: GalR1, GalR2, and GalR3. frontiersin.orgpnas.orgendocrine-abstracts.orgfrontiersin.orgnih.gov This is in contrast to galanin and galanin-like peptide (GALP), which mediate their effects through these G protein-coupled receptors. pnas.orgnih.govfrontiersin.org The lack of interaction is attributed, in part, to this compound's structure, which is missing the galanin receptor-binding domain present in other galanin family members due to alternative splicing of the GALP gene. frontiersin.orgnih.gov Experimental data, including receptor binding assays using membrane preparations of cells expressing human GalR1 or GalR2, have confirmed this absence of binding affinity. pnas.orgendocrine-abstracts.orgfrontiersin.orgnih.gov

Data Table: this compound Binding to Galanin Receptors

Receptor SubtypeThis compound Binding AffinityNotes
GalR1No detectable bindingConfirmed by receptor binding studies. pnas.orgendocrine-abstracts.orgfrontiersin.orgnih.gov
GalR2No detectable bindingConfirmed by receptor binding studies. pnas.orgendocrine-abstracts.orgfrontiersin.orgnih.gov
GalR3No detectable bindingThis compound's structure lacks the necessary binding domain. frontiersin.orgnih.gov

Ongoing Research into Unidentified this compound Receptors

Given the lack of binding to canonical galanin receptors, research is actively focused on identifying the specific receptor(s) that mediate this compound's diverse physiological effects. frontiersin.orgendocrine-abstracts.orgfrontiersin.org The receptors responsible for this compound's actions are not currently known. frontiersin.org Studies have suggested the existence of unidentified this compound receptor-expressing nuclei in the brain, based on the induction of Fos-ir expression in hypothalamic regions known to regulate processes influenced by this compound, such as food intake, body weight, and endocrine hormone secretion. frontiersin.org The N-terminal region of the this compound peptide is hypothesized to be crucial for binding with its undiscovered receptor, as the first few amino acids are conserved between rodents and primates. pnas.orgfrontiersin.org While it is considered unlikely that this compound activates GALP-specific receptors due to limited amino acid similarity, the possibility of an unknown galanin/GALP receptor that can also be activated by this compound has been raised. pnas.orgbioscientifica.com Further research is essential to unearth these novel receptors and fully understand how this compound exerts its biological functions. frontiersin.orgendocrine-abstracts.orgfrontiersin.orgkcl.ac.uk

Intracellular Signaling Cascades

Following receptor binding (or interaction with currently unknown targets), this compound initiates a series of intracellular events, activating specific signaling pathways that lead to its observed biological effects. units.it Studies have implicated several key cascades in mediating this compound's actions, particularly in the context of its antidepressant-like effects and influence on glucose metabolism. frontiersin.orgfrontiersin.org

Tropomyosin-Related Kinase B (TrkB) Pathway Engagement

Evidence suggests that this compound's effects, particularly its antidepressant-like properties, may be mediated by targeting Tropomyosin-Related Kinase B (TrkB). frontiersin.orgfrontiersin.orgresearchgate.net TrkB is a receptor tyrosine kinase that plays a crucial role in neuronal cell differentiation, survival, and proliferation, and is a receptor for neurotrophic factors like brain-derived neurotrophic factor (BDNF). frontiersin.orgnih.gov Research indicates that this compound may influence TrkB, potentially by interacting with it as a ligand, thereby altering downstream signaling pathways. frontiersin.orgnih.gov Studies using TrkB inhibitors have shown that blocking TrkB can prevent the effects of this compound on the expression of downstream signaling molecules like ERK and AKT. researchgate.net This highlights the significant role of the TrkB receptor in mediating this compound's effects. researchgate.netnih.gov

Data Table: this compound's Influence on TrkB Signaling (in the context of antidepressant-like effects in UCMS mice)

Brain RegionThis compound Effect on p-ERK/ERK LevelsThis compound Effect on p-AKT/AKT LevelsPrevention by TrkB Inhibitor (K252a)
Prefrontal CortexIncreased (restored) researchgate.netIncreased (restored) researchgate.netYes researchgate.net
HippocampusIncreased (restored) researchgate.netIncreased (restored) researchgate.netYes researchgate.net
Olfactory BulbIncreased (restored) researchgate.netIncreased (restored) researchgate.netYes researchgate.net
HypothalamusIncreased (restored) researchgate.netIncreased (restored) researchgate.netYes researchgate.net

Note: Data based on studies in unpredictable chronic mild stress (UCMS) mouse model. researchgate.net

Extracellular Signal-Regulated Kinase (ERK) and Protein Kinase B (AKT) Modulation

This compound has been shown to modulate the activity of the Extracellular Signal-Regulated Kinase (ERK) and Protein Kinase B (AKT) signaling pathways. frontiersin.orgfrontiersin.orgresearchgate.net These pathways are downstream of TrkB and are involved in various cellular processes including cell proliferation, differentiation, survival, and synaptic plasticity. frontiersin.orgfrontiersin.org Studies have demonstrated that this compound can increase the expression and phosphorylation levels of both ERK and AKT in certain brain regions. researchgate.netnih.gov This modulation of ERK and AKT is considered a potential mechanism by which this compound exerts its biological effects, including its antidepressant-like actions and its influence on glucose uptake and insulin (B600854) sensitivity. frontiersin.orgfrontiersin.orgresearchgate.netnih.govfrontiersin.org this compound therapy has been shown to activate the Akt signaling pathway, improving insulin sensitivity and glucose uptake in models of type 2 diabetes. frontiersin.orgfrontiersin.org

Mammalian Target of Rapamycin (mTOR) Signaling Axis Involvement

The Mammalian Target of Rapamycin (mTOR) signaling axis is another key pathway implicated in this compound's molecular mechanisms. frontiersin.orgfrontiersin.org mTOR is a serine/threonine kinase that integrates signals to regulate protein translation and is a downstream target of the ERK and AKT pathways. frontiersin.orgnih.gov this compound may exert effects by targeting mTOR, which in turn can stimulate ERK/AKT signaling pathways. frontiersin.orgfrontiersin.org this compound has been shown to restore the reduction of phosphorylation of mTOR and its downstream substrates, such as eukaryotic initiation factor 4E binding protein 1 (4E-BP1) and ribosomal protein S6 kinase (p70S6K). frontiersin.orgfrontiersin.orgnih.gov This involvement of the TrkB-mTOR signaling pathway is also linked to synaptic plasticity and is suggested to contribute to this compound's antidepressant-like effects. frontiersin.orgnih.gov

Data Table: this compound's Influence on mTOR Signaling (in the context of antidepressant-like effects in UCMS mice)

Brain RegionThis compound Effect on Phospho-mTOR LevelsThis compound Effect on Phospho-4EBP1 LevelsThis compound Effect on p70S6K mRNA LevelsThis compound Effect on PSD-95 Expression
Prefrontal CortexRestored reduction frontiersin.orgnih.govRestored reduction frontiersin.orgnih.govRestored reduction nih.govReversed downregulation frontiersin.orgnih.gov
HippocampusRestored reduction frontiersin.orgnih.govRestored reduction frontiersin.orgnih.govRestored reduction nih.govReversed downregulation frontiersin.orgnih.gov
HypothalamusRestored reduction frontiersin.orgnih.govRestored reduction frontiersin.orgnih.govRestored reduction nih.govReversed downregulation frontiersin.orgnih.gov
Olfactory BulbRestored reduction frontiersin.orgnih.govRestored reduction frontiersin.orgnih.govRestored reduction nih.govReversed downregulation frontiersin.orgnih.gov

Note: Data based on studies in unpredictable chronic mild stress (UCMS) mouse model. frontiersin.orgnih.gov

Cyclic Adenosine Monophosphate/Protein Kinase A (cAMP/PKA) Pathway Interaction

Studies have investigated the interaction of this compound with the cAMP/PKA signaling pathway. Research in the context of myocardial hypertrophy suggests that this compound can moderate this condition by inhibiting the cAMP/PKA signaling pathway, which in turn attenuates autophagy nih.gov. This indicates a role for this compound in modulating intracellular signaling cascades that are critical for cellular responses, such as those involved in cardiac remodeling nih.gov. The cAMP/PKA pathway is a well-established second messenger system involved in various cellular functions, where cyclic AMP (cAMP) activates Protein Kinase A (PKA) to phosphorylate downstream targets wikipedia.orgnih.gov.

NADPH Oxidase 1 (NOX1) Interaction and Oxidative Stress Alleviation

This compound has been demonstrated to interact with NADPH Oxidase 1 (NOX1), contributing to the alleviation of oxidative stress. In studies examining cardiac function, this compound, through its interaction with NOX1, effectively reduces oxidative stress ejh.it. This modulation of NOX1 activity by this compound is implicated in improving cardiac function ejh.itdntb.gov.ua. NADPH oxidases, including NOX1, are significant sources of reactive oxygen species (ROS) in cells, and their overactivation can lead to oxidative stress, which is implicated in various pathological conditions mdpi.comnih.govmdpi.com. This compound's ability to interact with NOX1 and mitigate oxidative stress highlights a potential protective mechanism at the cellular level.

Interactions with Other Neurotransmitters and Neuropeptides (e.g., Neuropeptide Y, Brain-Derived Neurotrophic Factor)

This compound exhibits interactions with other neurotransmitters and neuropeptides, including Neuropeptide Y (NPY) and Brain-Derived Neurotrophic Factor (BDNF). This compound has been shown to influence the release of Neuropeptide Y ane.pl. Its activity in the vascular system has been noted to be similar to that observed for Neuropeptide Y in skin pnas.org. This compound is postulated to exert some of its effects, such as stimulating food intake, partially through the release of NPY, as evidenced by increased NPY secretion from hypothalamic explants after this compound treatment nih.gov.

Furthermore, this compound's effects are linked to Brain-Derived Neurotrophic Factor (BDNF). Research suggests that this compound may exert antidepressant-like effects by upregulating the expression of neurotrophins, particularly BDNF frontiersin.orgnih.gov. This compound has been shown to increase BDNF mRNA levels in brain regions like the prefrontal cortex and hippocampus nih.gov. This action is considered similar to the effects of many antidepressants that upregulate BDNF expression frontiersin.org. This compound may also act by influencing the TrkB receptor, which is a common receptor for BDNF, thereby affecting downstream signaling pathways frontiersin.orgpeptide.com.

A summary of reported interactions is presented in the table below:

Interacting MoleculeType of Interaction/EffectContext/FindingSource
Cyclic Adenosine Monophosphate (cAMP)/Protein Kinase A (PKA) PathwayInhibition of signaling pathwayModerates myocardial hypertrophy and attenuates autophagy nih.gov
NADPH Oxidase 1 (NOX1)Interaction leading to alleviation of oxidative stressImproves cardiac function ejh.itdntb.gov.ua
Neuropeptide Y (NPY)Potential to stimulate release; similar vascular activityInfluences food intake; observed in skin microvasculature ane.plpnas.orgnih.gov
Brain-Derived Neurotrophic Factor (BDNF)Upregulation of expression; potential action via TrkB receptorAssociated with antidepressant-like effects; increases BDNF mRNA levels in brain frontiersin.orgnih.govpeptide.com

Regulation of Cellular Processes and Gene Expression

This compound has been implicated in the regulation of various cellular processes and gene expression. As mentioned, it can attenuate autophagy by inhibiting the cAMP/PKA pathway in cardiomyocytes nih.gov. In the context of its potential antidepressant-like effects, this compound has been shown to upregulate BDNF mRNA levels in specific brain areas nih.gov. It has also been reported to decrease corticotropin-releasing hormone (CRH) mRNA levels in the hypothalamus nih.gov. Beyond mRNA levels, this compound may also affect the activity of the cAMP response element-binding protein (CREB) by enhancing its phosphorylation frontiersin.org. Furthermore, this compound's influence on the TrkB-mTOR signaling pathway is suggested to enhance synaptic protein synthesis, including proteins like PSD-95 and synapsin I, which are involved in synaptogenesis and synaptic plasticity frontiersin.org.

These findings collectively indicate that this compound plays a role in modulating key cellular processes and influencing the expression of genes involved in diverse physiological functions, particularly in the cardiovascular and nervous systems.

Alarin in Pathophysiological Contexts: Research Models and Associations

Metabolic Dysregulation States

Studies have explored the relationship between Alarin levels and conditions characterized by metabolic dysregulation, including metabolic syndrome, insulin (B600854) resistance, and obesity.

Research Associations with Metabolic Syndrome

Circulating this compound levels have been found to be significantly higher in individuals with metabolic syndrome compared to healthy subjects. karger.com These levels have shown positive correlations with several components of metabolic syndrome, such as waist circumference, blood pressure, fasting blood glucose, triglycerides, HbA1c, and HOMA-IR. frontiersin.orgkarger.com Multivariate logistic regression analyses have indicated that circulating this compound levels are correlated with metabolic syndrome and insulin resistance. karger.com Some findings suggest that hypertriglyceridemia, hyperglycemia, and central obesity may have positive associations with circulating this compound levels, particularly in women. karger.com The elevation of circulating this compound in metabolic syndrome subjects might potentially be a compensatory mechanism to improve metabolism. karger.com

Data on the association of circulating this compound with metabolic syndrome components:

Metabolic Syndrome ComponentCorrelation with Circulating this compound Levels
Waist CircumferencePositive frontiersin.orgkarger.com
Blood PressurePositive frontiersin.orgkarger.com
Fasting Blood Glucose (FBG)Positive frontiersin.orgkarger.com
TriglyceridesPositive frontiersin.orgkarger.com
HbA1cPositive frontiersin.orgkarger.com
HOMA-IRPositive frontiersin.orgkarger.com
AUCglucosePositive karger.com
TNFαPositive karger.com

Studies have also shown that serum this compound levels are significantly elevated when the number of metabolic syndrome components is four or more. karger.com For instance, individuals with four or more components had this compound levels of 0.51 ± 0.26 µg/L or higher. karger.com Circulating this compound has been identified as an independent predictor of metabolic syndrome risk factors, including central obesity, insulin resistance, dyslipidemia, hyperglycemia, and hypertension. frontiersin.org

Studies on Insulin Resistance and Type 2 Diabetes Mellitus

This compound is associated with insulin resistance. frontiersin.orgkarger.com In animal studies, central administration of this compound has been shown to potentially improve insulin sensitivity and glucose uptake in adipocytes of type 2 diabetic rats. bioscientifica.comnih.gov This effect may involve an increase in GLUT4 content and its translocation to plasma membranes. bioscientifica.comnih.gov Central this compound treatment in type 2 diabetic rats significantly increased glucose infusion rates in hyperinsulinemic-euglycemic clamp tests and the uptake of 2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose. bioscientifica.com It also increased plasma adiponectin levels and reduced blood glucose and plasma retinol-binding protein 4 levels. bioscientifica.com These effects were inhibited by pretreatment with an this compound antagonist. bioscientifica.com

However, human studies on circulating this compound levels in type 2 diabetes mellitus have presented some variability. Some research indicates that serum this compound levels are significantly higher in patients with type 2 diabetes compared to control groups, with levels potentially increasing during the progression of diabetes. researchgate.netchemicaljournal.org Conversely, another study found that serum this compound levels were lower in patients with type 2 diabetes compared to healthy controls. nih.govresearchgate.net Specifically, in one study, serum this compound levels in a control group were 15.6 ± 2.6 ng/mL, while in different type 2 diabetes subgroups (without complications, with microvascular complications, and with macrovascular complications), the levels ranged from 2.8 ± 0.4 to 3.6 ± 0.4 ng/mL. nih.govresearchgate.net Despite this, experimental studies in animals suggest that central this compound may have beneficial effects on glucose uptake and insulin sensitivity in type 2 diabetes models. nih.gov

Investigations in Obesity Models

This compound has been reported to be related to increased food intake and body weight in animal studies. karger.comfrontiersin.org Elevated circulating this compound levels have been observed in obese individuals compared to healthy controls. frontiersin.org Studies have shown significantly higher plasma this compound levels in obese individuals with type 2 diabetes compared to non-obese individuals with type 2 diabetes. frontiersin.org Overweight subjects have also exhibited elevated circulating this compound levels when compared to normal weight subjects. frontiersin.org Blood levels of this compound have demonstrated positive correlations with anthropometric measures of obesity, including BMI, waist circumference, and hip circumference. frontiersin.orgfrontiersin.org

Animal models of obesity, such as diet-induced obesity (DIO) models using high-fat diets, are commonly used to study the effects of various compounds on obesity. mdpi.com Monogenic models like db/db mice and Zucker fatty rats are also utilized. mdpi.com While this compound has been linked to increased body weight in animal studies, the precise role and mechanisms in different obesity models require further investigation. karger.comfrontiersin.org

Neurological and Psychiatric Research Models

Research has also explored the involvement of this compound in neurological and psychiatric conditions, utilizing animal models to study its effects on behaviors related to depression and its influence on neuronal activity in epilepsy models.

Studies on Depression-Like Behaviors in Animal Models

Recent research suggests that this compound may have regulatory effects on depression-like behaviors in various animal models. nih.govresearchgate.net Studies have indicated that this compound exhibits antidepressant-like effects in models of acute stress and unpredictable chronic mild stress (UCMS). nih.gov Central administration of this compound has been shown to significantly ameliorate depression-like behaviors in the UCMS mouse model. nih.govresearchgate.net The antidepressant properties of this compound have been supported by several studies. nih.govresearchgate.netdntb.gov.ua

The mechanisms underlying this compound's potential antidepressant effects are not fully understood, but some research points to the involvement of the TrkB-mTOR signaling pathway. nih.gov Studies in chronic stress mice have shown that this compound can reverse decreased levels of phosphorylated ERK and AKT in brain regions like the prefrontal cortex, hippocampus, olfactory bulb, and hypothalamus. nih.gov This suggests that this compound may exert antidepressant-like effects by targeting TrkB receptor-mediated ERK and AKT signaling pathways. nih.gov

Research in Epilepsy Models

Studies have investigated the effect of this compound on neuronal activity in the context of epilepsy using in vitro electrophysiological methods in rat brain slices. ane.plresearchgate.netane.pl These studies have shown that while this compound application alone did not induce epileptiform activity or abnormal discharges, it did modulate ongoing epileptiform activity. ane.plresearchgate.netane.pl In hippocampal CA1 region slices where epileptiform activity was induced by 4-aminopyridine, this compound increased the frequency of interictal-like events and the mean power of local field potentials. ane.plresearchgate.netane.pl These findings suggest that this compound has a modulatory effect on synchronized neuronal discharges and may contribute to epilepsy-like conditions in this experimental setting. ane.plresearchgate.netane.pl

Emerging Associations in Alzheimer's Disease Research

Emerging research suggests a potential association between this compound and Alzheimer's disease (AD). One study investigating plasma levels of several peptides in newly diagnosed AD patients and healthy controls found significantly lower plasma this compound levels in individuals with AD compared to the control group. The mean plasma this compound level in the AD group was reported as 31.99 ± 11.89 pg/mL, while in the control group it was 54.93 ± 15.80 pg/mL (p=0.000) valleyinternational.netvalleyinternational.netresearchgate.net.

Furthermore, this study observed significant positive correlations between plasma this compound levels and the levels of other peptides relevant to AD pathophysiology, including brain-derived neurotrophic factor (BDNF) (r:0.451, p=0.000) and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1-α) (r:0.283, p=0.000) valleyinternational.netvalleyinternational.netresearchgate.net. While these findings suggest a potential link and warrant further investigation to elucidate the specific roles and mechanisms of this compound in AD, they represent an initial exploration into this association valleyinternational.netvalleyinternational.netresearchgate.net.

Cardiovascular Disease Research

Academic research has explored the involvement of this compound in cardiovascular diseases, particularly focusing on its effects in models of cardiac fibrosis and heart failure with preserved ejection fraction (HFpEF).

Studies on Cardiac Fibrosis

Studies utilizing rat models of heart failure induced by myocardial infarction (MI) and in cardiac fibroblasts treated with angiotensin II (Ang II) have investigated the role of this compound in cardiac fibrosis researchgate.netnih.govdntb.gov.ua. Research indicates that this compound can alleviate cardiac fibrosis in these models ejh.itresearchgate.netnih.govdntb.gov.ua. This effect is suggested to be mediated, at least in part, by the attenuation of oxidative stress ejh.itresearchgate.netnih.govdntb.gov.ua.

Specific findings include that this compound treatment in MI rats inhibited the increases in the expression levels of collagen I, collagen III, and transforming growth factor (TGF)-β, key markers of cardiac fibrosis nih.govdntb.gov.ua. In Ang II-treated cardiac fibroblasts, this compound reversed the increased levels of NADPH oxidase (Nox) activity, superoxide (B77818) anions, and malondialdehyde (MDA), while restoring reduced superoxide dismutase (SOD) activity nih.govdntb.gov.ua. Further research suggests that this compound's anti-fibrotic effects are linked to its interaction with NOX1, as overexpression of NOX1 reversed this compound's effects on attenuating the increases in collagen I, collagen III, and TGF-β expression induced by Ang II in cardiac fibroblasts nih.govdntb.gov.ua.

Research in Heart Failure with Preserved Ejection Fraction (HFpEF) Models

Research in HFpEF rat models has demonstrated that this compound treatment can improve cardiac function ejh.itnih.govnih.govresearchgate.net. Studies have shown that this compound can reverse changes in cardiac function parameters observed in HFpEF rats, such as reduced left ventricular ejection fraction (EF) and fractional shortening (FS), and increased left atrial (LA) and E/e' indices nih.gov.

The mechanisms underlying this compound's beneficial effects in HFpEF are thought to involve the regulation of calcium ion channels and the alleviation of oxidative stress ejh.itnih.govnih.govresearchgate.net. Specifically, this compound has been shown to modulate the activities of type 2 ryanodine (B192298) receptor (RyR2) and sarcoplasmic/endoplasmic reticulum calcium ATPase 2 (SERCA2), which are crucial for regulating intracellular calcium homeostasis in cardiomyocytes ejh.itnih.govnih.gov. By interacting with NOX1, this compound effectively reduces oxidative stress levels in HFpEF rats, contributing to the restoration of Ca2+ homeostasis and improvement in myocardial diastolic function ejh.itnih.govnih.govresearchgate.net. Proteomic analyses have also indicated significantly reduced this compound levels in the serum of HFpEF rats, suggesting a potential role for this compound in the pathophysiology of this condition ejh.itresearchgate.netresearchgate.net.

Other Systemic Conditions Under Academic Investigation (e.g., Polycystic Ovarian Syndrome, Androgenetic Alopecia)

Academic investigation into this compound's role extends to other systemic conditions, including polycystic ovarian syndrome and androgenetic alopecia.

Studies on polycystic ovarian syndrome (PCOS) in infertile women have reported higher serum concentrations of this compound in women diagnosed with PCOS compared to those with unexplained infertility nih.govozal.edu.tr. In a study involving 151 infertile women (80 with PCOS and 71 controls), serum this compound concentrations were significantly higher in the PCOS group nih.govozal.edu.tr. Correlation analysis within the PCOS group revealed a significant positive correlation between serum this compound levels and luteinizing hormone (LH) and anti-Müllerian hormone (AMH) levels nih.govozal.edu.tr. Multivariate binary logistic regression analysis indicated that infertile women with high this compound concentrations were significantly more likely to develop PCOS (OR = 1.77, 95% CI = 0.095-0.332, p < 0.001) nih.govozal.edu.trresearchgate.net. Elevated this compound levels in women with PCOS have also been associated with insulin resistance and hyperandrogenism researchgate.netnih.gov.

Research into androgenetic alopecia (AGA), particularly in men, has also explored a potential link with this compound. Studies have found significantly higher serum this compound levels in male patients with AGA compared to healthy controls nih.govresearchgate.netnih.govekb.eg. These elevated this compound levels demonstrated a positive correlation with the severity and duration of AGA nih.govresearchgate.netnih.gov. Furthermore, serum this compound levels in AGA patients were positively correlated with several components of metabolic syndrome, including body mass index (BMI), triglycerides, cholesterol, LDL, VLDL, and fasting blood glucose nih.govresearchgate.netnih.govekb.eg. These findings suggest that this compound may represent a potential link between AGA and metabolic syndrome nih.govresearchgate.netnih.govekb.eg.

Here is a data table summarizing some of the research findings:

ConditionResearch FindingModel/Study TypeKey Associated Factors/MechanismsSource(s)
Alzheimer's DiseaseLower plasma this compound levels in AD patients vs. controls.Case-control study (human)Positive correlation with BDNF and PGC1-α. valleyinternational.netvalleyinternational.netresearchgate.net
Cardiac FibrosisAlleviates cardiac fibrosis.Rat models (MI), Ang II-treated cardiac fibroblastsAttenuation of oxidative stress, inhibition of collagen I, collagen III, TGF-β; Interaction with NOX1. ejh.itresearchgate.netnih.govdntb.gov.uadntb.gov.ua
HFpEFImproves cardiac function. Reduced this compound levels in serum of HFpEF rats.Rat model (HFpEF), H9C2 cellsRegulation of RyR2 and SERCA2 activity, alleviation of oxidative stress via NOX1 interaction. ejh.itresearchgate.netnih.govnih.govresearchgate.net
Polycystic Ovarian SyndromeHigher serum this compound levels in women with PCOS vs. controls. Increased likelihood of PCOS with high this compound.Case-control study (infertile women)Positive correlation with LH and AMH; Association with insulin resistance and hyperandrogenism. nih.govozal.edu.trresearchgate.netresearchgate.netnih.gov
Androgenetic AlopeciaHigher serum this compound levels in male AGA patients vs. controls.Case-control study (male)Positive correlation with AGA severity/duration and metabolic syndrome components (BMI, lipids, FBG). nih.govresearchgate.netnih.govekb.egresearchgate.net

Further detailed research findings from specific studies include:

In the study on infertile women with PCOS, the mean serum this compound concentration in the PCOS group was higher than in the control group nih.govozal.edu.tr.

In the study on male AGA patients, serum this compound levels were significantly higher in the AGA group compared to controls (p < 0.001), and there was a significant positive correlation between this compound level and AGA grades (p=0.001) ekb.eg.

These findings underscore the growing interest in this compound as a peptide potentially involved in the pathogenesis of a range of systemic conditions.

Advanced Research Methodologies for Alarin Studies

In Vitro Experimental Approaches

In vitro studies are fundamental to dissecting the direct effects of Alarin on cells and tissues in a controlled environment. These approaches allow researchers to isolate specific cellular pathways and interactions without the complexity of a whole organism.

Cell Culture Models for Mechanistic Elucidation

Cell culture models are extensively used to study the direct impact of this compound on various cell types and to unravel its underlying mechanisms. Different cell lines are chosen based on their relevance to the suspected functions of this compound, such as neuronal cells for neurobiological studies or endocrine cells for hormonal regulation research.

For instance, immortalized cell lines, such as GT1-7 cells (a hypothalamic cell line), have been utilized to investigate this compound's effect on gonadotrophin-releasing hormone (GnRH) release. Studies have shown that this compound can stimulate GnRH release from GT1-7 cells. nih.govkcl.ac.uknih.gov Human neuroblastoma cells, specifically SH-SY5Y cells transfected to express human galanin receptors (GalR1 and GalR2), have been employed in receptor binding assays to determine if this compound interacts with these known galanin receptors. These studies have indicated that this compound does not bind to GalR1 or GalR2. nih.govfrontiersin.orgnih.govkcl.ac.uknih.govresearchgate.netfrontiersin.org

Cell culture models also facilitate the study of this compound's effects on specific cellular processes. For example, research has explored this compound's influence on neuropeptide Y (NPY) release from hypothalamic explants, a finding observed in vitro. nih.govkcl.ac.uknih.gov Furthermore, studies have investigated the activation of intracellular signaling pathways, such as the TrkB signaling pathway, in cell models exposed to this compound. researchgate.net

Interactive Table 1: Examples of Cell Lines Used in this compound Research

Cell LineOrigin/TypeResearch FocusKey Findings Related to this compound
SH-SY5YHuman NeuroblastomaGalanin Receptor Binding AssaysThis compound does not bind to GalR1 or GalR2. nih.govfrontiersin.orgnih.govkcl.ac.uknih.govresearchgate.netfrontiersin.org
SH-SY5Y/GalR1Transfected SH-SY5YGalanin Receptor Binding AssaysNo binding affinity of this compound to GalR1. nih.govfrontiersin.orgnih.govkcl.ac.uknih.govresearchgate.netfrontiersin.org
SH-SY5Y/GalR2Transfected SH-SY5YGalanin Receptor Binding AssaysNo binding affinity of this compound to GalR2. nih.govfrontiersin.orgnih.govkcl.ac.uknih.govresearchgate.netfrontiersin.org
GT1-7Murine HypothalamicGnRH ReleaseThis compound stimulates GnRH release. nih.govkcl.ac.uknih.gov
LβT2Murine PituitaryLH ReleaseUsed to investigate this compound effects on LH release. nih.gov
Human Intestinal Epithelial CellsIntestinal EpitheliaThis compound Distribution and Co-localizationThis compound found in Paneth and enteroendocrine cells. nih.gov

Tissue Explant Preparations

Tissue explants, which are small pieces of tissue removed from an organism and maintained in culture, provide a more complex in vitro system that retains some of the tissue's original architecture and cellular interactions. This allows for the study of this compound's effects within a more physiological context than dissociated cell cultures.

Hypothalamic explants from rats have been used to study the effect of this compound on the release of neuropeptides involved in feeding and reproduction, such as NPY and GnRH. nih.govkcl.ac.uknih.govresearchgate.net Studies using hypothalamic explants have shown that this compound can stimulate the release of both NPY and GnRH. nih.govkcl.ac.uknih.gov Anterior pituitary explants have also been utilized to investigate this compound's potential influence on the release of pituitary hormones like luteinizing hormone (LH). nih.govkcl.ac.uknih.gov

Brain slices, particularly from the hippocampus, have been used as tissue explants to study the neurophysiological effects of this compound. Electrophysiological recordings from hippocampal slices have demonstrated that this compound can modulate neuronal activity and potentiate epileptiform discharges induced by other agents. researchgate.netane.pl

Interactive Table 2: Examples of Tissue Explants Used in this compound Research

Tissue ExplantSpeciesResearch FocusKey Findings Related to this compound
HypothalamusRatNeuropeptide Release (NPY, GnRH)This compound stimulates NPY and GnRH release. nih.govkcl.ac.uknih.gov
Anterior PituitaryRatHormone Release (LH)Used to investigate this compound effects on LH release. nih.govkcl.ac.uknih.gov
Hippocampal SlicesRatNeuronal Excitability and Epileptiform ActivityThis compound potentiates epileptiform activity and increases interictal frequency and power. researchgate.netane.pl

In Vivo Animal Models and Pharmacological Interventions

In vivo studies, primarily utilizing animal models, are crucial for understanding the systemic effects of this compound, its role in complex physiological behaviors, and its potential involvement in disease states.

Rodent Models for Physiological and Pathophysiological Research

Rodents, particularly rats and mice, are the most commonly used animal models in this compound research due to their genetic tractability and the availability of well-characterized models for various physiological and pathological conditions. frontiersin.orgnih.govnih.govkcl.ac.uknih.govfrontiersin.orgnih.gov

Studies in rats have demonstrated that central administration of this compound can significantly increase food intake, suggesting an orexigenic effect. frontiersin.orgnih.govnih.govkcl.ac.uknih.govnih.gov this compound administration in rats and mice has also been shown to increase plasma LH levels, indicating a role in the regulation of the hypothalamic-pituitary-gonadal axis. frontiersin.orgnih.govchemicaljournal.orgnih.govkcl.ac.uknih.govfrontiersin.org

Rodent models are also used to investigate this compound's potential involvement in disease. Studies in diabetic rats have explored the effects of this compound administration on blood glucose levels and insulin (B600854) resistance. dergipark.org.trnih.gov Furthermore, rodent models of depression have been used to assess the antidepressant-like effects of this compound. chemicaljournal.orgfrontiersin.orgresearchgate.netresearchgate.net

Interactive Table 3: Examples of In Vivo Findings in Rodent Models

Animal ModelIntervention/ObservationKey Findings Related to this compound
RatsCentral this compound administration (i.c.v.)Increased food intake (orexigenic effect). frontiersin.orgnih.govnih.govkcl.ac.uknih.govnih.gov Increased plasma LH levels. frontiersin.orgnih.govchemicaljournal.orgnih.govkcl.ac.uknih.govfrontiersin.org
MiceCentral this compound administration (i.c.v.)Increased LH levels. frontiersin.orgfrontiersin.org
Diabetic RatsThis compound administrationExplored effects on blood glucose and insulin resistance. dergipark.org.trnih.gov
Mouse Depression ModelsThis compound administrationDemonstrated antidepressant-like effects. chemicaljournal.orgfrontiersin.orgresearchgate.netresearchgate.net
MiceInflammatory edema induction followed by this compound treatmentInhibitory effect on edema formation, attributed to vasoconstrictor function. nih.govfrontiersin.org

Microinjection and Systemic Administration Techniques in Research Settings

To study the effects of this compound in vivo, researchers employ various administration techniques. The choice of technique depends on the research question and the desired site of action.

Intracerebroventricular (i.c.v.) microinjection is a common technique used to deliver this compound directly into the ventricular system of the brain. This method allows researchers to investigate the central effects of this compound, bypassing the blood-brain barrier. I.c.v. administration has been instrumental in demonstrating this compound's effects on food intake and hormone release in rodents. frontiersin.orgnih.govnih.govkcl.ac.uknih.govnih.govfrontiersin.org Studies have shown dose-dependent increases in food intake following i.c.v. This compound administration. nih.govnih.gov

Systemic administration, such as intraperitoneal (i.p.) injection, is used to study the peripheral effects of this compound or its ability to reach target tissues via the bloodstream. While i.c.v. administration is frequently reported for central effects, systemic routes may be explored for investigating peripheral actions or potential therapeutic applications. researchgate.net

Other administration techniques mentioned in the context of related peptides or general research methods include intradermal injection for studying local vascular effects nih.gov and potential future applications might explore techniques like intravenous administration.

Molecular and Cellular Biology Techniques

A range of molecular and cellular biology techniques are indispensable for understanding the expression, localization, and downstream effects of this compound at the molecular level.

Techniques such as quantitative polymerase chain reaction (qPCR) and reverse transcription PCR (RT-PCR) are used to measure the mRNA expression levels of this compound and its potential receptors in different tissues and under various experimental conditions. nih.govresearchgate.netumw.edu.pl This helps researchers understand where this compound is synthesized and how its expression is regulated.

Immunohistochemistry is a technique used to visualize the location of this compound peptide within tissues. This involves using antibodies that specifically bind to this compound, allowing researchers to map its distribution in the brain and peripheral organs. frontiersin.orgnih.govnih.govnih.gov Immunohistochemical studies have revealed this compound immunoreactivity in various brain nuclei and in specific cell types within the intestine and skin. frontiersin.orgnih.govnih.govnih.gov

Western blotting is a technique used to detect and quantify this compound protein levels in tissue or cell lysates. While not explicitly detailed for this compound protein quantification in the provided snippets, it is a standard technique for protein analysis in molecular biology.

Receptor binding assays, often using radiolabeled ligands, are employed to determine if this compound binds to known receptors, such as the galanin receptor subtypes. These assays have been crucial in demonstrating that this compound does not bind to GalR1, GalR2, or GalR3. nih.govfrontiersin.orgnih.govkcl.ac.uknih.govresearchgate.netfrontiersin.org

Enzyme-linked immunosorbent assay (ELISA) is a common technique used to measure the concentration of this compound in biological fluids such as serum or plasma. karger.comresearchgate.netekb.egnih.govjcadonline.com ELISA kits are commercially available for this compound quantification and have been used in clinical studies to correlate circulating this compound levels with conditions like metabolic syndrome and type 2 diabetes. karger.comresearchgate.netekb.egnih.govjcadonline.com

Other relevant molecular and cellular techniques include gel electrophoresis for separating DNA, RNA, or proteins based on size thelifesciencesmagazine.comnews-medical.net, and potentially techniques like gene editing (e.g., CRISPR-Cas9) to study the functional consequences of altering this compound expression or its putative receptor. thelifesciencesmagazine.com

Interactive Table 4: Examples of Molecular and Cellular Biology Techniques Used in this compound Research

TechniqueApplication in this compound ResearchKey Findings/Purpose
RT-PCR/qPCRMeasuring this compound mRNA expression in tissues (brain, pituitary, adrenal gland, etc.). nih.govresearchgate.netumw.edu.plUnderstanding this compound synthesis sites and expression regulation. nih.govresearchgate.netumw.edu.pl
ImmunohistochemistryVisualizing this compound peptide distribution in tissues (brain, intestine, skin). frontiersin.orgnih.govnih.govnih.govMapping this compound localization in specific nuclei and cell types. frontiersin.orgnih.govnih.govnih.gov
Receptor Binding AssaysDetermining this compound binding to known receptors (e.g., GalRs). nih.govfrontiersin.orgnih.govkcl.ac.uknih.govresearchgate.netfrontiersin.orgDemonstrating lack of binding to GalR1, GalR2, and GalR3. nih.govfrontiersin.orgnih.govkcl.ac.uknih.govresearchgate.netfrontiersin.org
ELISAQuantifying this compound levels in serum or plasma. karger.comresearchgate.netekb.egnih.govjcadonline.comCorrelating circulating this compound with physiological states and diseases. karger.comresearchgate.netekb.egnih.govjcadonline.com
ElectrophysiologyRecording neuronal activity in brain slices exposed to this compound. researchgate.netane.plInvestigating this compound's effects on neuronal excitability and network activity. researchgate.netane.pl

Quantitative Gene Expression Analysis (e.g., qRT-PCR)

Quantitative real-time polymerase chain reaction (qRT-PCR) is a widely used technique for quantifying gene expression levels. nih.govmdpi.com It is characterized by its high accuracy, sensitivity, specificity, and relatively low cost. mdpi.com This method allows researchers to determine the amount of messenger RNA (mRNA) transcribed from a specific gene, providing insights into the gene's activity under different conditions. nih.govgene-quantification.net In the context of this compound, qRT-PCR can be used to measure the expression levels of the GALP gene splice variant that produces this compound mRNA in various tissues and at different developmental stages. nih.govnih.govmdpi.com

Studies investigating the differential splicing of the GALP gene have utilized RT-PCR analysis with primer sets spanning different exons to identify and characterize splice variants, including the one encoding this compound. nih.govnih.gov Sequencing of these variants confirms their structure. nih.gov While the provided search results describe the general application and principles of qRT-PCR nih.govmdpi.comgene-quantification.net, they also highlight its use in analyzing gene expression profiles in various biological contexts, which is directly applicable to studying this compound mRNA levels in different tissues or in response to specific stimuli. For instance, RT-PCR analysis revealed the presence of the this compound-encoding splice variant in murine brain, thymus, and skin, as well as in human neuroblastic tumor tissues. nih.govnih.gov

Protein Detection and Quantification Methodologies (e.g., ELISA, Immunohistochemistry)

Protein detection and quantification methods such as Enzyme-Linked Immunosorbent Assay (ELISA) and Immunohistochemistry (IHC) are essential for studying the presence, localization, and levels of the this compound peptide. ELISA is a plate-based technique used for detecting and quantifying soluble substances like peptides and proteins in complex mixtures. thermofisher.comabcam.com IHC, on the other hand, is a method used to visualize the location of specific proteins within tissue sections using antibodies. nih.govbiomedpharmajournal.org

Immunohistochemistry with antibodies specifically directed against synthetic this compound peptide has been used to detect this compound-like immunoreactivity (this compound-LI) in tissues. nih.govresearchgate.net This technique revealed specific cytoplasmic granular staining in ganglia of human ganglioneuroma and ganglioneuroblastoma, as well as in differentiated tumor cells of neuroblastoma tissues. nih.gov Undifferentiated neuroblasts in these tissues did not show this compound-like immunoreactivity or this compound-specific mRNA, indicating that this compound expression is associated with ganglionic differentiation in neuroblastic tumors. nih.gov

ELISA methods can be employed to quantify this compound peptide levels in biological samples such as serum or tissue extracts. cambridge.orgthermofisher.comabcam.com While general information on ELISA techniques is available thermofisher.comabcam.com, research has specifically measured serum this compound levels in studies investigating its potential role in conditions like schizophrenia. cambridge.org For example, a study found that a serum this compound threshold value could predict schizophrenia with a certain sensitivity and specificity. cambridge.org

Table 1: Examples of Protein Detection Findings for this compound

MethodologySample TypeKey FindingCitation
ImmunohistochemistryHuman ganglioneuroma and ganglioneuroblastomaSpecific cytoplasmic granular staining in ganglia and differentiated tumor cells nih.gov
ImmunohistochemistryMurine and human dermal blood vesselsThis compound-LI in the dermal microvasculature researchgate.net
ELISAHuman serumSerum this compound levels measured in schizophrenia study cambridge.org

Advanced Receptor Binding Assays for Novel Receptor Identification

This compound's biological effects are likely mediated through specific receptor interactions. However, research indicates that this compound does not bind to or activate known galanin receptors. kcl.ac.ukane.pl This highlights the need for advanced receptor binding assays to identify the novel receptor(s) responsible for this compound's actions. kcl.ac.uk

Advanced receptor binding assays aim to characterize the interaction between a ligand (like this compound) and its potential receptor(s), including determining binding affinity and specificity. mdpi.compromega.com.aunih.gov These assays can involve using labeled ligands to measure binding to cells or cell membranes expressing the receptor, or employing techniques like surface plasmon resonance (SPR) to study real-time binding kinetics. mdpi.comnih.gov Novel assay platforms are being developed to facilitate the study of ligand-receptor interactions, particularly for receptors with high ligand promiscuity or where understanding of disease-related mechanisms is limited. mdpi.com

Studies on this compound have used receptor binding assays to confirm its lack of binding to known galanin receptors and its inability to compete with radiolabeled galanin for hypothalamic binding sites. kcl.ac.uk The ongoing challenge is to apply advanced receptor binding methodologies to identify and characterize the specific receptor(s) that mediate this compound's diverse biological effects, such as stimulating food intake and gonadotrophin release. kcl.ac.uk

Gene Splicing and Sequence Analysis Methods

This compound originates from a splice variant of the GALP gene, where the exclusion of exon 3 leads to a frameshift and the production of the this compound peptide sequence. kcl.ac.uknih.govnih.gov Gene splicing and sequence analysis methods are fundamental to understanding how this variant is generated and how the resulting peptide sequence relates to its function.

Techniques such as RT-PCR followed by sequencing are used to identify and analyze different splice variants of the GALP gene. nih.govnih.gov Sequence analysis involves comparing the nucleotide sequence of the this compound-encoding mRNA variant to the full-length GALP mRNA and to sequences in databases to identify the specific changes resulting from the splicing event and to assess sequence homology with other peptides across species. nih.govnih.govplos.org

Analysis of the this compound splice variant has shown that it excludes exon 3 of the GALP gene, resulting in a frameshift that leads to a stop codon after 49 amino acids. nih.govguidetopharmacology.org The mature this compound peptide is predicted to consist of the C-terminal 25 amino acids. guidetopharmacology.org Interspecies comparison of the this compound splice variant sequence has shown conservation across rats, macaques, and humans, although with varying degrees of sequence identity. nih.gov Murine and rat this compound share 92% sequence identity, while human and macaque share 96%, and primate and rodent sequences are approximately 60% identical. nih.gov Searching EST databases with the this compound sequence has not revealed significant homology to other peptides. nih.gov

Electrophysiological and Advanced Imaging Studies

Electrophysiological and advanced imaging studies provide insights into the functional effects of this compound on neuronal activity and the structural or functional changes in tissues where this compound is expressed.

Electrophysiology involves measuring the electrical activity of cells, such as neurons. This can include recording membrane potentials, ion channel currents, or synaptic activity. ane.plresearchgate.netnih.gov Studies using in vitro electrophysiological techniques have investigated the effects of this compound on neuronal excitability. For instance, research using thick acute horizontal hippocampal slices from rats has shown that this compound can potentiate ongoing epileptiform activity. ane.plresearchgate.netnih.gov While this compound application alone did not induce epileptiform activity, it increased the frequency of interictal-like events and the mean power of local field potentials in the CA1 region of the hippocampus induced by 4-aminopyridine. ane.plresearchgate.netnih.gov These findings suggest that this compound has a modulatory effect on synchronized neuronal discharges. ane.plnih.gov

Advanced imaging techniques, such as magnetic resonance imaging (MRI) and magnetic resonance spectroscopy (MRS), are used to visualize and study the structure, function, and metabolic processes of tissues and organs. utdallas.educai2r.netohsu.eduadvancedradiology.comadvradiology.org These methods can be applied to investigate the effects of this compound on target tissues or to study conditions potentially related to this compound activity. While the provided search results describe the capabilities of advanced imaging centers and techniques utdallas.educai2r.netohsu.eduadvancedradiology.comadvradiology.org, specific research directly linking advanced imaging studies solely to this compound's effects or localization at a detailed level within the provided outline sections was not prominently found. However, given this compound's reported vasoactive function nih.govresearchgate.net and its potential roles in conditions affecting the brain and metabolism kcl.ac.ukcambridge.org, advanced imaging could potentially be used in future studies to investigate related physiological changes.

Table 2: Summary of Electrophysiological Findings for this compound

MethodologyModel SystemKey FindingCitation
Extracellular recordingRat hippocampal slices (CA1 region)Increased frequency of interictal-like events induced by 4-aminopyridine ane.plresearchgate.netnih.gov
Extracellular recordingRat hippocampal slices (CA1 region)Increased mean power of local field potentials induced by 4-aminopyridine ane.plresearchgate.netnih.gov
Extracellular recordingRat hypothalamic neuronsInvolved in regulating excitability (mentioned in context of introducing hippocampal study) cambridge.organe.pl

Future Directions and Translational Research Perspectives

Definitive Elucidation of Alarin Receptors and Ligand-Receptor Dynamics

A critical gap in the understanding of this compound's function is the definitive identification of its cognate receptor(s). While it belongs to the galanin family, the specific receptor(s) mediating this compound's effects are not currently known. frontiersin.orgresearchgate.netnih.gov Future research needs to focus on experimentally confirming the unique physiological consequences of this compound and identifying its receptors. chemicaljournal.org This involves detailed studies of ligand-receptor binding dynamics, potentially employing techniques such as radioligand binding assays, surface plasmon resonance, and advanced imaging. Understanding how this compound interacts with its receptor(s) at a molecular level, including conformational changes and binding kinetics, is crucial for deciphering its mechanism of action. nih.govelifesciences.orgslideshare.netbiorxiv.org The use of 3D pharmacophore modeling and integrative in silico chemogenomics with machine learning could offer insights into orphan GPCR pharmacology and predict potential ligands or receptors. frontiersin.org

Comprehensive Mapping of this compound Signaling Networks and Downstream Effectors

Once the receptor(s) are identified, a major future direction is the comprehensive mapping of the intracellular signaling networks activated by this compound. This involves identifying the downstream effectors that mediate this compound's diverse physiological actions. Research indicates that this compound may influence pathways related to energy homeostasis, reproduction, and even mood regulation. frontiersin.orgresearchgate.netnih.govnih.govnih.gov For instance, this compound has been shown to activate the Akt signaling pathway, improving insulin (B600854) sensitivity and glucose uptake in type 2 diabetic mice. nih.gov It may also influence the mTOR signaling pathway, which is involved in protein synthesis and synaptic plasticity, potentially contributing to antidepressant-like effects. nih.govresearchgate.netfrontiersin.org Future studies should utilize techniques such as phosphoproteomics, transcriptomics, and genetic manipulation to delineate the complete cascade of events initiated by this compound-receptor binding. azolifesciences.combioscipublisher.com Understanding these networks is essential for identifying potential therapeutic targets within the this compound signaling axis.

Investigation of this compound's Role in Emerging Disease Pathophysiology

A growing body of evidence suggests this compound's involvement in various disease conditions, including metabolic disorders, cardiovascular diseases, and neurological conditions. frontiersin.orgresearchgate.netnih.govchemicaljournal.orgnih.gov Future research should focus on definitively establishing whether this compound plays a protective or pathological role in these diseases. frontiersin.orgnih.govchemicaljournal.org Specific areas of interest include its potential involvement in hypertension, obesity, insulin resistance, type 2 diabetes, diabetic retinopathy, cardiac fibrosis, polycystic ovarian syndrome, and depression. frontiersin.orgresearchgate.netnih.govchemicaljournal.orgnih.gov For example, studies have reported a positive correlation between circulating this compound levels and blood pressure, and this compound has been implicated in increasing oxidative stress in the hypothalamus, contributing to hypertension. frontiersin.orgchemicaljournal.orgnih.gov this compound has also shown promise in improving cardiac function and mitigating myocardial fibrosis in animal models. researchgate.netresearchgate.net Further investigation is needed to understand the precise mechanisms by which this compound contributes to or protects against these conditions, potentially identifying it as a useful tool for future pharmacological diagnosis or therapy. frontiersin.orgnih.govchemicaljournal.org

Development of this compound-based Research Probes and Modulators (e.g., Specific Antagonists, Agonists)

The development of specific pharmacological tools is crucial for dissecting this compound's functions and exploring its therapeutic potential. Future research should prioritize the creation of highly selective this compound agonists and antagonists. These molecules would serve as invaluable research probes to study this compound's effects in various biological systems and disease models. core.ac.ukchemicalprobes.orgfraunhofer.de While a peptide fragment missing five amino acids at the amino-terminal end (this compound 6-25Cys) has been shown to antagonize some this compound effects in mice, more specific and potent modulators are needed. mdpi.com The development of both orthosteric ligands (binding to the primary receptor site) and allosteric modulators (binding to a different site to influence receptor activity) could offer fine-tuned control over this compound signaling. chemicalprobes.orgmdpi.com This endeavor will likely involve high-throughput screening, rational drug design based on receptor structure (once identified), and medicinal chemistry efforts.

Comparative Functional Genomics and Proteomics of this compound Across Species

Understanding the evolutionary conservation and divergence of this compound and its related pathways across different species is important for extrapolating findings from animal models to humans. Future research should employ comparative functional genomics and proteomics approaches to analyze the this compound gene, its expression patterns, and the structure and function of the this compound peptide and its interacting proteins in various organisms. dntb.gov.uabio-rad.comgoogle.comharvard.edunih.gov This can reveal conserved functional domains, regulatory elements, and signaling partners, highlighting key aspects of this compound biology that are likely to be relevant across species. Such studies can also identify species-specific differences that might explain variations in this compound's physiological roles or responses to potential therapies.

Integration of this compound Research into Systems Biology and Multi-Omics Approaches

Given the pleiotropic nature of this compound and its potential involvement in complex biological processes and diseases, integrating this compound research into systems biology and multi-omics frameworks is a critical future direction. azolifesciences.combioscipublisher.comdp.techcmbio.ioresearchgate.net This involves combining data from genomics, transcriptomics, proteomics, metabolomics, and other high-throughput technologies to gain a holistic understanding of how this compound influences entire biological systems. azolifesciences.combioscipublisher.comcmbio.ioresearchgate.net By analyzing large, diverse datasets, researchers can uncover complex interactions, identify biomarkers, and develop predictive models related to this compound's role in health and disease. azolifesciences.combioscipublisher.comresearchgate.net This integrated approach, potentially leveraging artificial intelligence and machine learning, can provide deeper insights than single-omics studies and accelerate the translation of this compound research into clinical applications. azolifesciences.combioscipublisher.comresearchgate.net

Q & A

Q. What are the primary physiological roles of Alarin in glucose metabolism, and how are these effects experimentally validated?

this compound enhances skeletal muscle glucose uptake by activating the Akt-VAMP2-GLUT4 signaling pathway, as demonstrated through intracerebroventricular injection in diabetic rats. Methodologies include measuring 3H-2DG uptake in vivo and in vitro, GLUT4 mRNA quantification via RT-PCR, and Akt phosphorylation analysis using Western blotting . Key validation steps:

  • Experimental design : Use diabetic rodent models with insulin resistance.
  • Controls : Include vehicle-treated groups and co-treatment with this compound antagonists (e.g., Ala6-25Cys) to confirm pathway specificity.
  • Data interpretation : Correlate glucose uptake metrics (e.g., 3H-2DG absorption) with molecular markers (GLUT4 membrane content, Akt phosphorylation).

Q. Which experimental models are most appropriate for studying this compound's metabolic effects?

  • Rodent models : Streptozotocin-induced diabetic rats for studying insulin resistance and glucose uptake .
  • Human cohorts : Cross-sectional studies in metabolic syndrome (MetS) patients to analyze correlations between circulating this compound levels and clinical parameters (e.g., HOMA-IR, FBG) .
  • Key considerations : Ensure matched controls for age, BMI, and comorbidities to reduce confounding variables.

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound's beneficial metabolic effects (e.g., enhanced glucose uptake) and its association with insulin resistance in metabolic syndrome?

  • Hypothesis testing : Investigate tissue-specific effects. For example, this compound may improve skeletal muscle glucose uptake while promoting hepatic lipogenesis.
  • Methodology : Use tissue-specific knockout models or localized antagonist delivery (e.g., intracerebroventricular vs. peripheral administration) .
  • Data analysis : Stratify human studies by metabolic parameters (e.g., AUC glucose, HOMA-IR) to identify subpopulations where this compound elevation is adaptive vs. pathological .

Q. What are the best practices for intracerebroventricular (ICV) injection protocols in this compound studies?

  • Dosage standardization : Use dose-response curves (e.g., 1–10 nmol this compound in rats) to establish efficacy thresholds .
  • Validation : Confirm CNS-specific effects by comparing ICV vs. intravenous administration outcomes (e.g., plasma insulin vs. hypothalamic peptide levels) .
  • Ethical compliance : Monitor post-procedural outcomes (e.g., food intake, weight changes) to ensure animal welfare.

Q. How should researchers analyze conflicting data on this compound's role in insulin resistance across species?

  • Comparative studies : Parallel experiments in rodent models and human primary adipocytes to assess species-specific signaling pathways.
  • Statistical tools : Multivariate regression to adjust for covariates (e.g., BMI, lipid profiles) in human data .
  • Mechanistic studies : Use phosphoproteomics to map Akt activation dynamics in response to this compound under varying insulin conditions .

Methodological Guidance

Q. What statistical approaches are critical for interpreting this compound's dose-dependent effects?

  • ANOVA with post-hoc tests : For multi-group comparisons (e.g., vehicle vs. This compound vs. antagonist groups) .
  • ROC curves : To determine diagnostic thresholds for this compound in MetS (e.g., cut-off: 0.47 µg/L for predicting MetS with 65% sensitivity, 89% specificity) .
  • Paired t-tests : For pre/post-intervention data (e.g., plasma glucose levels before/after this compound administration) .

Q. How to design experiments assessing this compound's impact on GLUT4 translocation?

  • Cell fractionation : Isolate membrane-bound GLUT4 from cytosolic fractions in skeletal muscle .
  • Imaging : Confocal microscopy with GLUT4-GFP reporters to visualize translocation in real time.
  • Pharmacological inhibition : Co-treat with wortmannin (PI3K inhibitor) to test Akt pathway dependence .

Contradictory Findings and Solutions

Q. Why does this compound correlate with both improved glucose uptake and insulin resistance?

  • Context-dependent signaling : this compound may enhance insulin sensitivity in skeletal muscle but impair hepatic insulin signaling via FFA competition .
  • Solution : Use clamp studies (euglycemic-hyperinsulinemic clamp) to dissect tissue-specific contributions .

Q. How to address variability in this compound measurement across assays?

  • Standardization : Use validated ELISA kits with inter-assay CV < 10% .
  • Controls : Include spike-and-recovery experiments in biological matrices (e.g., plasma, CSF) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.